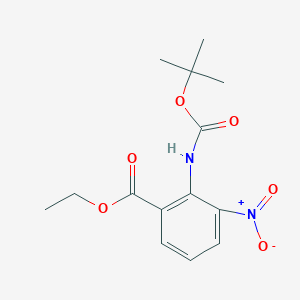

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Deprotection: Yields the free amine.

Reduction: Yields the corresponding amino compound.

Substitution: Yields various substituted benzoate esters.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Candesartan Cilexetil : This compound is utilized in the preparation of candesartan cilexetil, an antihypertensive medication. The synthesis involves the reaction of this compound with other reagents to form complex structures necessary for effective drug formulation .

- Azilsartan and Other Impurities : It is also noted as an impurity in the synthesis of azilsartan, another antihypertensive agent. Understanding these impurities is essential for ensuring the purity and efficacy of the final pharmaceutical products .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Soluble Epoxide Hydrolase Inhibitors : Research indicates that derivatives of this compound may inhibit soluble epoxide hydrolase (sEH), which plays a significant role in inflammation and pain pathways. Inhibiting sEH can lead to reduced levels of inflammatory mediators, offering therapeutic benefits for conditions like rheumatoid arthritis and acute pancreatitis .

- Anti-inflammatory Effects : Compounds that share structural similarities with this compound have demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that this compound could be further explored for its potential to treat inflammatory diseases .

Case Study: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing new anti-inflammatory agents involved using this compound as a starting material. The research demonstrated that modifications to this compound could yield derivatives with enhanced activity against inflammatory pathways, showcasing its versatility as a synthetic intermediate .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of compounds derived from this compound. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for developing effective therapeutic agents .

Mécanisme D'action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-((tert-butoxycarbonyl)amino)acetate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a Boc-protected amino group and a nitro group on the benzoate ester

Activité Biologique

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as Et-2-(Boc)-3-NO2-benzoate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.3 g/mol

- Boiling Point : Approximately 390.8 °C (predicted)

- Density : 1.268 g/cm³

- pKa : 12.00 ± 0.70 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| Boiling Point | 390.8 °C (predicted) |

| Density | 1.268 g/cm³ |

| pKa | 12.00 ± 0.70 |

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive nitrogen species (RNS). These species are known to participate in various biological processes, including:

- Modulation of cellular signaling pathways.

- Antimicrobial activity against bacteria and fungi.

- Potential influence on cardiovascular responses through interactions with angiotensin II receptors.

The compound serves primarily as a synthetic intermediate in the development of angiotensin II receptor antagonists, such as azilsartan and candesartan cilexetil, which are used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor .

Applications in Drug Development

This compound is utilized in the synthesis of various therapeutic agents:

-

Angiotensin II Receptor Antagonists :

- Azilsartan : Used for treating high blood pressure.

- Candesartan Cilexetil : Another antihypertensive agent that blocks angiotensin II receptors.

- Antimicrobial Agents :

Case Studies and Research Findings

Several studies have explored the biological implications and applications of this compound:

-

Synthesis and Biological Evaluation :

- A study demonstrated the synthesis of derivatives from this compound that showed significant binding affinity to angiotensin II receptors, indicating potential for further development into therapeutic agents for cardiovascular diseases.

-

Antimicrobial Activity :

- Research highlighted that derivatives generated from the reduction of the nitro group exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.

-

Functional Materials :

- Investigations into the use of this compound as a building block for functional materials have shown promise in creating novel compounds with unique properties beneficial for various applications in material science.

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBXLQKKUBOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.